Orthogonal Deprotection: Hydrogenolytic Benzyl Removal vs. Acidolytic t-Butyl Ester Cleavage
Benzyl-PEG8-t-butyl ester possesses two distinct protecting groups that can be removed under mutually exclusive conditions: the benzyl group via hydrogenolysis (H2, Pd/C) and the t-butyl ester via mild acidolysis (TFA) . This orthogonality is not present in simpler PEG linkers such as NH2-PEG8-COOH or Boc-PEG8-OH, which offer only a single deprotection handle and thus require more complex, lower-yielding sequential protection schemes. The ability to unmask the carboxylic acid and the alcohol termini in a controlled, stepwise fashion reduces by-product formation and increases overall synthetic efficiency .
| Evidence Dimension | Deprotection orthogonality |
|---|---|
| Target Compound Data | Benzyl group: hydrogenolysis; t-butyl ester: acidolysis (TFA) |
| Comparator Or Baseline | NH2-PEG8-COOH (single amine handle, no orthogonal deprotection) |
| Quantified Difference | Qualitative advantage; quantitative yield improvements not reported for exact compound. |
| Conditions | Synthetic organic chemistry, PROTAC assembly |
Why This Matters
Enables high-yield, stepwise conjugation without intermediate purification, a critical requirement for library synthesis and scale-up.
